ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
- Starting materials: Thienopyridine intermediate, acetic anhydride, and ethyl chloroformate.
- Reaction: Acetylation and esterification reactions to introduce the acetyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the benzodioxine moiety, followed by the formation of the thienopyridine ring system
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Step 1: Synthesis of Benzodioxine Moiety
- Starting materials: Catechol and ethylene glycol.
- Reaction: Condensation reaction in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxine.
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Step 2: Formation of Thienopyridine Ring
- Starting materials: 2,3-dihydro-1,4-benzodioxine and 2-aminothiophene.
- Reaction: Cyclization reaction under basic conditions to form the thienopyridine ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with DNA to prevent cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which imparts specific chemical and biological properties
Biological Activity
Ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen and sulfur in its structure. Its molecular formula is C18H18N2O4S, indicating the presence of multiple functional groups that contribute to its biological activity.
The primary mechanism of action for this compound involves its interaction with alpha-2C adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release and blood pressure. Antagonism at these receptors may have implications for various therapeutic applications, particularly in managing conditions related to cardiovascular health and central nervous system disorders.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antagonistic Activity : The compound has been shown to act as an antagonist at alpha-2C adrenergic receptors, which may influence neurotransmitter dynamics and vascular responses.
- Pharmacological Potential : Its structural characteristics suggest potential applications in drug development targeting various receptor systems involved in pain modulation and cardiovascular regulation .
Case Studies and Experimental Data
- In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific receptor pathways. For instance, in cellular assays, it showed significant antagonistic effects on alpha-2 adrenergic receptors, which are implicated in anxiety and hypertension.
- Animal Models : In vivo studies using animal models have indicated that administration of the compound leads to observable changes in blood pressure regulation and behavioral responses associated with anxiety disorders. These findings suggest a potential for therapeutic use in managing stress-related conditions.
Comparative Analysis with Related Compounds
Compound Name | Structure | Mechanism of Action | Biological Activity |
---|---|---|---|
This compound | Structure | Alpha-2C adrenergic receptor antagonist | Antihypertensive effects |
Related Compound A | Structure | Alpha receptor agonist | Vasodilatory effects |
Related Compound B | Structure | Non-selective adrenergic antagonist | General antidepressant effects |
Properties
IUPAC Name |
ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-3-27-21(26)18-13-8-9-23(12(2)24)10-17(13)30-20(18)22-19(25)16-11-28-14-6-4-5-7-15(14)29-16/h4-7,16H,3,8-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMUZVLYRLJKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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